molecular formula C9H21NO B13624346 n-Isopropyl-5-methoxypentan-1-amine

n-Isopropyl-5-methoxypentan-1-amine

Cat. No.: B13624346
M. Wt: 159.27 g/mol
InChI Key: IDLLDBDYRNEWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isopropyl-5-methoxypentan-1-amine is an organic compound with the molecular formula C9H21NO. It is a primary amine, characterized by the presence of an isopropyl group attached to the nitrogen atom and a methoxy group on the pentane chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-5-methoxypentan-1-amine typically involves the reaction of 5-methoxypentan-1-amine with isopropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 5-methoxypentan-1-amine reacts with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-5-methoxypentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of new amine derivatives with different alkyl groups.

Scientific Research Applications

n-Isopropyl-5-methoxypentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of n-Isopropyl-5-methoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • n-Isopropyl-5-methoxypentan-2-amine
  • n-Isopropyl-4-methoxypentan-1-amine
  • n-Isopropyl-5-ethoxypentan-1-amine

Uniqueness

n-Isopropyl-5-methoxypentan-1-amine is unique due to the specific positioning of the isopropyl and methoxy groups on the pentane chain. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from other similar compounds. The presence of the methoxy group can also enhance its solubility and stability, further contributing to its unique properties.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

5-methoxy-N-propan-2-ylpentan-1-amine

InChI

InChI=1S/C9H21NO/c1-9(2)10-7-5-4-6-8-11-3/h9-10H,4-8H2,1-3H3

InChI Key

IDLLDBDYRNEWKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.